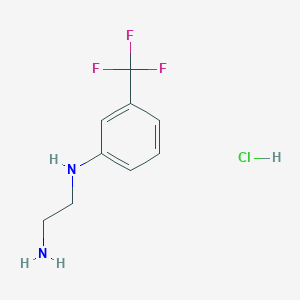N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride
CAS No.:
Cat. No.: VC17228510
Molecular Formula: C9H12ClF3N2
Molecular Weight: 240.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClF3N2 |
|---|---|
| Molecular Weight | 240.65 g/mol |
| IUPAC Name | N'-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F3N2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13;/h1-3,6,14H,4-5,13H2;1H |
| Standard InChI Key | YCPQNRHSKMECAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NCCN)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride (molecular formula: ) consists of an aniline ring substituted at the meta position with a trifluoromethyl group () and an aminoethyl () side chain. The hydrochloride salt enhances its solubility in polar solvents. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 240.65 g/mol |
| IUPAC Name | -[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine hydrochloride |
| Solubility | High in water, ethanol, and DMSO |
| Stability | Stable under inert conditions |
The trifluoromethyl group imparts lipophilicity, which can enhance membrane permeability in biological systems, while the aminoethyl group facilitates hydrogen bonding and solubility in aqueous media .
Synthetic Methodologies
Nucleophilic Substitution Routes
While no direct synthesis of N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride is documented in the provided sources, analogous pathways for trifluoromethylaniline derivatives offer guidance. A patent (CN108911989B) describes the synthesis of 2-methyl-3-trifluoromethylaniline via a multi-step process involving:
-
Chlorination: Reaction of 2-chloro-3-trifluoromethylaniline with dimethyl sulfide and -chlorosuccinimide to form a methylthio intermediate .
-
Sulfonation: Treatment with sulfonyl chloride under hydrogen chloride gas to yield a chloromethyl derivative .
-
Hydrogenation: Catalytic hydrogenation using Pd/C under pressure (4–6 kg) to reduce the chloromethyl group to a methyl group .
Adapting this approach, the target compound could theoretically be synthesized via:
-
Step 1: Reaction of 3-(trifluoromethyl)aniline with 2-chloroethylamine hydrochloride in the presence of a base (e.g., ) to form the aminoethyl intermediate.
-
Step 2: Purification via recrystallization or column chromatography to isolate the hydrochloride salt.
Industrial-Scale Considerations
Large-scale production would likely employ continuous flow reactors to optimize yield and purity. Automated systems could regulate critical parameters such as temperature (20–30°C for substitution reactions) and pressure (1–5 atm for hydrogenation) .
Mechanistic Insights
Molecular Interactions
-
Hydrogen Bonding: The aminoethyl group can donate protons to carbonyl oxygen atoms in enzyme active sites.
-
Lipophilic Effects: The group facilitates penetration through lipid bilayers, potentially improving bioavailability.
Enzyme Inhibition
Compounds with trifluoromethylaniline moieties are known to inhibit topoisomerase II, an enzyme critical for DNA replication. Molecular docking studies suggest that the aminoethyl side chain occupies a hydrophobic pocket adjacent to the enzyme’s catalytic site .
Comparative Analysis with Analogous Compounds
The aminoethyl group in N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride distinguishes it from simpler analogs, offering enhanced solubility and binding versatility.
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Current methods for analogous compounds achieve 80–90% yields . Scaling the aminoethyl variant may require optimizing stoichiometry (e.g., 1:2 molar ratio of aniline to chloroethylamine).
-
Purity Control: HPLC analysis (C18 column, acetonitrile/water mobile phase) can resolve isomers and byproducts .
Biological Testing
Future studies should prioritize:
-
In Vitro Assays: Screening against parasite cultures (e.g., Plasmodium falciparum) and cancer cell lines.
-
Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume